N4-methylpyridine-3,4-diamine
Description
Historical Context and Significance of Pyridine (B92270) Diamine Scaffolds in Organic Chemistry
The history of pyridine derivatives dates back to the 19th century with the isolation of pyridine from coal tar. openaccessjournals.com The pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is a fundamental structure in organic chemistry. openaccessjournals.comnih.gov The introduction of diamine functionalities to the pyridine ring created a class of compounds, pyridine diamines, with a broad range of chemical and biological activities. These scaffolds are recognized for their versatility in forming a variety of coordination complexes and serving as precursors in the synthesis of more complex molecules. samipubco.com The development of pyridine-based compounds has been a continuous area of focus, leading to their incorporation into numerous applications. nih.gov
Overview of N4-methylpyridine-3,4-diamine as a Heterocyclic Building Block
This compound, with the chemical formula C₆H₉N₃, is a substituted pyridine. It features a pyridine ring with an amino group at the 3-position and a methylamino group at the 4-position. This specific arrangement of functional groups makes it a versatile heterocyclic building block in organic synthesis. ambeed.com The presence of both primary and secondary amino groups, along with the pyridine nitrogen, allows for a variety of chemical transformations, including substitution and coupling reactions. This reactivity is crucial for the construction of more elaborate molecular architectures.
Current Research Landscape and Future Directions for Pyridine Derivatives
The current research landscape for pyridine derivatives is vibrant and expanding. Scientists are continually exploring new synthetic methodologies to create novel pyridine-based compounds with enhanced properties. ijsat.orgmdpi.com A significant area of focus is the development of more efficient and sustainable synthetic routes. ijsat.org
Future research is directed towards several promising avenues. One key area is the optimization of the structure-activity relationships of pyridine derivatives to improve their efficacy and selectivity for various applications. ijsat.org There is also a growing interest in the use of pyridine compounds in the development of advanced materials, such as conductive polymers and functional dyes. bio-conferences.org The exploration of pyridine derivatives in combination with other molecules to create synergistic effects is another active area of investigation. ijsat.org As our understanding of the chemical and physical properties of these compounds deepens, new and innovative applications are expected to emerge. nih.gov
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | nih.gov |
| Molecular Weight | 123.16 g/mol | accelachem.comwatson-int.com |
| CAS Number | 1839-17-4 | accelachem.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Melting Point | 102-103°C | |
| InChI Key | CACZIDDDEFIYTF-UHFFFAOYSA-N | ambeed.comsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N-methylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-8-6-2-3-9-4-5(6)7/h2-4H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACZIDDDEFIYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358692 | |
| Record name | N4-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1839-17-4 | |
| Record name | N4-Methyl-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1839-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4-methylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-methylpyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of N4 Methylpyridine 3,4 Diamine
Established Synthetic Routes to N4-methylpyridine-3,4-diamine
Synthesis from 4-Methoxypyridine (B45360) through Nitration and Amination
A foundational route to the pyridine-3,4-diamine core structure begins with the readily available starting material, 4-methoxypyridine. This pathway involves a sequence of electrophilic aromatic substitution (nitration), nucleophilic aromatic substitution (amination), and subsequent reduction.
The initial step is the nitration of 4-methoxypyridine to yield 4-methoxy-3-nitropyridine (B17402). google.com This is followed by the substitution of the methoxy (B1213986) group with an amino group. For the synthesis of the N4-methylated target compound, this amination step can be performed with methylamine (B109427) instead of ammonia (B1221849). The resulting N-methyl-3-nitropyridin-4-amine is then reduced to afford this compound.
Alternatively, amination with ammonia can be performed to produce 4-amino-3-nitropyridine, which is then reduced to the precursor 3,4-diaminopyridine (B372788). google.com This precursor can then undergo selective methylation as described in section 2.1.2.
The nitration of 4-methoxypyridine is a critical step that introduces the nitro group at the 3-position, activated by the electron-donating methoxy group. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. google.com The temperature and reaction time are key parameters that must be controlled to optimize the yield and minimize the formation of by-products.
A patented method provides specific examples of these conditions, demonstrating the trade-off between reaction time and temperature. google.com The process generally involves cooling the concentrated sulfuric acid before the slow, controlled addition of 4-methoxypyridine and fuming nitric acid to manage the exothermic nature of the reaction. Following the addition, the mixture is heated to drive the reaction to completion. google.com
Table 1: Reaction Conditions for the Nitration of 4-Methoxypyridine
| Parameter | Condition |
| Reagents | 4-Methoxypyridine, Fuming Nitric Acid, Concentrated Sulfuric Acid |
| Initial Temperature | 0°C (during addition) |
| Reaction Temperature | 70-100°C |
| Reaction Time | 7-24 hours |
| Work-up | Quenching with ice, neutralization with potassium carbonate, extraction with ethyl acetate |
This interactive table is based on data from patent CN114315706A. google.com
Following nitration, the methoxy group at the 4-position of 4-methoxy-3-nitropyridine is replaced by an amino or methylamino group through a nucleophilic aromatic substitution (SNAr) reaction.
To synthesize the direct precursor to this compound, 4-methoxy-3-nitropyridine is treated with methylamine. clockss.org This reaction is typically performed by heating the reactants, which results in the formation of N-methyl-3-nitropyridin-4-amine. The final step is the reduction of the nitro group, commonly achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in a solvent like ethanol (B145695), to yield this compound.
If the goal is to first produce the 3,4-diaminopyridine precursor, amination is carried out with concentrated ammonia water, often in an alcohol solvent within a pressurized autoclave at elevated temperatures (100–120°C). google.com
Comparative Analysis of Synthetic Efficiencies and Practicality
The traditional and most common route to synthesizing this compound and related structures involves the chemical reduction of a nitro-substituted pyridine (B92270) precursor. A comparative analysis of the efficiency and practicality of these methods highlights a drive towards optimizing yield, reducing reaction times, and ensuring operational safety.
Yield and Duration Assessment of Key Steps
Batch hydrogenation processes, while common, are often characterized by long reaction times and challenges in achieving high conversion rates. patsnap.com For instance, a typical laboratory or industrial batch reaction might involve hydrogenating a substrate over a palladium on carbon (Pd/C) catalyst under pressure. nih.gov Reaction times can extend for several hours; in the analogous hydrogenation of 3-phenylpropionitrile, a 7-hour reaction at 80°C and 6 bar pressure was required to achieve 76% conversion. nih.gov Increasing the reaction time further did not always lead to a proportional increase in the desired product, often resulting in the formation of byproducts instead. nih.gov
In contrast, continuous-flow hydrogenation represents a significant advancement in efficiency. By passing the reactant mixture through a fixed-bed reactor containing the catalyst, these systems can dramatically improve reaction efficiency and control over reaction parameters. patsnap.com This method not only shortens the effective reaction time but also improves conversion rates and simplifies catalyst handling. patsnap.com
Interactive Table 1: Comparison of Hydrogenation Methodologies
| Parameter | Batch Hydrogenation (Traditional) | Continuous-Flow Hydrogenation (Modern) |
|---|---|---|
| Reaction Time | Long (several hours to a full day). patsnap.com | Significantly shorter effective reaction time. patsnap.com |
| Conversion Rate | Often lower and can be difficult to optimize. patsnap.com | Higher conversion rates per pass. patsnap.com |
| Catalyst Handling | Requires filtration to remove from the product mixture, posing safety risks. patsnap.com | Catalyst is contained in a fixed bed, eliminating the need for post-reaction filtration. patsnap.com |
| Process Control | More difficult to control temperature and pressure uniformly. | Precise control over reaction state, leading to reduced impurity formation. patsnap.com |
Safety Considerations in Synthesis
The synthesis of this compound via catalytic hydrogenation carries notable safety considerations. The primary hazards are associated with the reagents and catalysts used.
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in specialized pressure reactors and in environments free from ignition sources.
Catalyst Flammability: Palladium on carbon (Pd/C), the most common catalyst, is known to be pyrophoric, especially after use when it is dry and saturated with hydrogen. iitm.ac.in There is a significant risk of ignition when the catalyst is exposed to air or mixed with organic solvents, particularly lower alcohols. iitm.ac.in The need to filter the catalyst in batch processes is a critical point of risk, where spontaneous combustion can occur. patsnap.com Continuous-flow reactors mitigate this risk by containing the catalyst within a sealed, fixed bed. patsnap.com
Nitro Precursors: Aromatic nitro compounds are energetic materials and can be sensitive to shock and heat, requiring careful handling during the synthesis.
Novel and Emerging Synthetic Approaches
To overcome the limitations of traditional methods, researchers are exploring novel synthetic strategies that offer higher efficiency, greater precision, and improved safety and environmental profiles.
One-Step Reactions Utilizing Metal Oxide Catalysts
Emerging research indicates the potential for synthesizing aminopyridine derivatives in a single step using metal oxide catalysts. While not yet documented specifically for this compound, a patented method for the closely related 3-amino-4-methylpyridine (B17607) showcases this approach. The method utilizes a metal oxide catalyst to facilitate a one-step reaction from a 4-methylpyridine-3-boronic acid precursor with an inorganic amide as the ammonia source. This process is highlighted as a novel and efficient alternative that circumvents the long routes and harsh conditions of traditional syntheses.
Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation with Pyridine Derivatives
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile tool for forming carbon-nitrogen (C-N) bonds. researchgate.netwikipedia.org This methodology is highly applicable to the synthesis of N-substituted diaminopyridines and represents a significant advancement over classical methods. wikipedia.orgrsc.org
Research on the synthesis of N³-substituted 2,3-diaminopyridines demonstrates the effectiveness of this approach. nih.gov By reacting unprotected 3-halo-2-aminopyridines with primary or secondary amines in the presence of a suitable palladium catalyst system, the target compounds can be formed with high efficiency. nih.gov Key to the success of these reactions is the choice of ligand on the palladium catalyst. Sterically hindered biaryl phosphine (B1218219) ligands such as RuPhos and BrettPhos have been identified as outstanding for these transformations. nih.gov
For example, the coupling of 3-bromo-2-aminopyridine with cyclopentylamine (B150401) using a BrettPhos-derived precatalyst and LiHMDS as the base yielded the desired N-substituted product in 78% yield. nih.gov This demonstrates a direct and efficient pathway to install alkyl- or aryl-amino groups onto a pyridine ring, a strategy directly applicable to the synthesis of this compound from a 3-amino-4-halopyridine precursor.
Interactive Table 2: Palladium-Catalyzed Amination of 3-Halo-2-Aminopyridines
| Amine Coupling Partner | Catalyst System | Yield | Reference |
|---|---|---|---|
| Cyclopentylamine | BrettPhos-precatalyst / LiHMDS | 78% | nih.gov |
| Benzylamine | BrettPhos-precatalyst / LiHMDS | Good Yield | nih.gov |
| Secondary Amines (general) | RuPhos-precatalyst / LiHMDS | Outstanding Performance | nih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like pyridine derivatives. maastrichtuniversity.nl A primary strategy is the use of one-pot multicomponent reactions (MCRs), which enhance atom economy and procedural simplicity by combining multiple starting materials in a single step, thereby reducing waste and energy consumption. nih.govrsc.org
The synthesis of functionalized pyridine derivatives has been achieved through a one-pot, four-component reaction involving an aldehyde, an active methylene (B1212753) compound, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate. nih.gov When conducted under microwave irradiation—an alternative energy source that aligns with green chemistry—these reactions can be completed in as little as 2-7 minutes with excellent yields ranging from 82% to 94%. nih.gov Another approach uses safe solvents like ethanol and mild conditions to carry out sequential multicomponent reactions without the need for toxic metal catalysts. rsc.org These methods showcase a sustainable and efficient pathway for constructing diverse pyridine frameworks, offering a promising future direction for the synthesis of this compound. nih.govrsc.org
Chemical Reactivity and Transformation of this compound
The chemical behavior of this compound is dictated by the nucleophilic character of its amino groups and the electrophilic nature of the pyridine ring, which can be further modulated by the substituents. This allows for a variety of reactions, leading to a diverse array of derivatives.
Oxidation Reactions and Derivative Formation
The amino groups of this compound can undergo oxidation to form nitroso or nitro derivatives. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂) can be employed for these transformations. The specific reaction conditions will determine the extent of oxidation and the final product distribution.
Reduction Reactions Leading to Amine Derivatives
The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative. clockss.org For instance, reduction with samarium diiodide in the presence of water can rapidly convert pyridine to piperidine at room temperature. clockss.org Other reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can also be utilized to form various reduced products.
Substitution Reactions of Amino Groups
The amino groups in this compound are nucleophilic and can readily participate in substitution reactions. Acyl chlorides and sulfonyl chlorides are common reagents used to introduce acyl and sulfonyl groups, respectively, onto the amino nitrogens, leading to the formation of amides and sulfonamides.
Cyclization Reactions and Heterocyclic Annulation
The adjacent amino groups on the pyridine ring make this compound an excellent precursor for cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are crucial for the synthesis of various biologically active scaffolds.
The condensation of this compound with 1,2-dicarbonyl compounds is a key method for constructing the pyrido[3,4-b]pyrazine (B183377) ring system. thieme-connect.declockss.org For example, reaction with ethyl pyruvate (B1213749) yields 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one. thieme-connect.de Similarly, condensation with glyoxal (B1671930) leads to the formation of the parent pyrido[3,4-b]pyrazine. thieme-connect.de These pyrido[3,4-b]pyrazine derivatives are of significant interest in medicinal chemistry as they can serve as scaffolds for the design of protein kinase inhibitors. rsc.orgnih.gov
Furthermore, nitration of this compound with excess nitric acid in concentrated sulfuric acid can lead to cyclization, forming 1-substituted 4-nitro-1H- thieme-connect.deresearchgate.nettriazolo[4,5-c]pyridine 2-oxides. researchgate.net
The position of the N-methyl group on the pyridine-3,4-diamine core significantly influences the regiochemistry of cyclization reactions. thieme-connect.de In the reaction with ethyl pyruvate, this compound selectively forms 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one. thieme-connect.de In contrast, the isomeric N3-methylpyridine-3,4-diamine yields 2,4-dimethylpyrido[3,4-b]pyrazin-3(4H)-one under similar conditions. thieme-connect.de This highlights the directing effect of the methyl group in determining the final product structure. The regioselectivity in such reactions is a critical aspect for the controlled synthesis of specific isomers with desired biological activities.
| Reagent | Product |
| Potassium permanganate (KMnO₄) | Nitroso or nitro derivatives |
| Hydrogen peroxide (H₂O₂) | Nitroso or nitro derivatives |
| Samarium diiodide (SmI₂) / Water | Piperidine derivative |
| Sodium borohydride (NaBH₄) | Reduced amine derivatives |
| Lithium aluminum hydride (LiAlH₄) | Reduced amine derivatives |
| Acyl chlorides | N-acyl derivatives |
| Sulfonyl chlorides | N-sulfonyl derivatives |
| Ethyl pyruvate | 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one |
| Glyoxal | Pyrido[3,4-b]pyrazine |
| Nitric acid / Sulfuric acid | 1-methyl-4-nitro-1H- thieme-connect.deresearchgate.nettriazolo[4,5-c]pyridine 2-oxide |
Derivatization and Analog Design of N4 Methylpyridine 3,4 Diamine
Systematic Functionalization at Amine Positions
The presence of two distinct amine groups on the N4-methylpyridine-3,4-diamine core offers rich opportunities for systematic functionalization, particularly in the synthesis of complex macrocyclic structures known as pyridinophanes.
Synthesis of N-Substituted Pyridinophane Derivatives
The synthesis of pyridinophane-derived ligands is a significant area of macrocyclic chemistry. nih.gov Tetraazamacrocyclic pyridinophanes exhibit notable flexibility, allowing them to adopt various conformations when binding to guest atoms. nih.gov A common precursor for these syntheses is N,N'-di(toluenesulfonyl)-2,11-diaza rsc.org2pyridinophane (TsN4). nih.govrsc.org The synthesis of this precursor has been a critical challenge, often complicated by the formation of larger 18- and 24-membered macrocycles that are difficult to separate. nih.govrsc.org Optimized procedures have been developed to overcome these purification hurdles, enabling multi-gram scale production of the desired TsN4 precursor, which is foundational for creating a variety of symmetrically substituted pyridinophane derivatives. nih.govrsc.org
Introduction of Asymmetry into Macrocyclic Ligands
Building upon the synthesis of symmetric precursors, methods have been developed to introduce asymmetry into these macrocyclic frameworks. A key strategy involves the creation of an asymmetric precursor, N-(tosyl)-2,11-diaza rsc.org2pyridinophane (TsHN4). nih.govrsc.org This intermediate allows for the selective addition of different N-substituents, leading to a library of asymmetric RR'N4 macrocyclic ligands. nih.govrsc.org This approach is crucial as it expands the utility of the pyridinophane framework in coordination chemistry, enabling detailed studies of the electronic, steric, and denticity effects that these specialized ligands have on a coordinated metal center. rsc.org
Modifications of the Pyridine (B92270) Ring System
Beyond the amine groups, the pyridine ring itself serves as a platform for extensive modification through reactions such as halogenation and alkylation.
Halogenation and Substituted Pyridine Derivatives
Halogenation is a fundamental method for modifying the electronic properties of the pyridine ring. A variety of reagents and conditions can be employed for the chlorination and bromination of pyridine derivatives. google.com The choice of agent and reaction conditions allows for controlled halogenation. For instance, N-chlorosuccinimide (NCS) and trichloroisocyanuric acid are common chlorinating agents, while N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are used for bromination. google.com
Table 1: Reagents for Halogenation of Pyridine Derivatives
| Halogenation Type | Reagent | Abbreviation | Typical Conditions |
|---|---|---|---|
| Chlorination | N-chlorosuccinimide | NCS | Inert solvent (e.g., chlorobenzene) google.com |
| Trichloroisocyanuric acid | TCCA | 0.7-0.8 eq. relative to substrate google.com | |
| Sulfuryl chloride | - | ||
| Bromination | N-bromosuccinimide | NBS | Oleum 65% google.com |
| 1,3-dibromo-5,5-dimethylhydantoin | DBDMH | Molar ratio of 0.4-0.9 to substrate in Oleum 65% google.com |
This table summarizes common reagents and conditions used for the halogenation of pyridine rings, based on information from a patent on the process. google.com
Alkylation of Methyl Heteroarenes and its Derivatives
The alkylation of C(sp³)–H bonds in methyl heteroarenes is a powerful tool for constructing C-C bonds. mdpi.com This transformation is often achieved through auto-transfer hydrogenative (ATH) reactions, also known as the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents. mdpi.com This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the methyl heteroarene, followed by hydrogenation of the resulting intermediate. mdpi.com Various transition metal catalysts based on iridium, ruthenium, and cobalt are effective in these reactions. mdpi.com For example, an [Ir(Cp*)Cl₂]₂ catalyst has been shown to be effective for the reaction of 4-methylpyridine (B42270) with various primary alcohols. mdpi.com Notably, in the alkylation of 3,4-dimethylpyridine, high selectivity for reaction at the 4-position methyl group was achieved. mdpi.com
Table 2: Catalytic Systems for Alkylation of Methyl Heteroarenes
| Catalyst Type | Example Catalyst | Substrate Example | Key Feature |
|---|---|---|---|
| Iridium | [Ir(Cp*)Cl₂]₂ | 4-methylpyridine | High activity for various primary alcohols mdpi.com |
| Ruthenium | Ru(PPh₃)₃Cl₂/t-BuOK | Methyl 1,3,5-triazines | Effective for benzyl (B1604629) alcohols with diverse substituents mdpi.com |
| Cobalt | Co-2 complex with 2-(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine ligand | 2-methylquinoline (B7769805) | Moderate-to-excellent reactivity with electron-donating benzyl alcohols mdpi.comresearchgate.net |
This table presents examples of transition metal catalysts used in the alkylation of methyl groups on N-heteroarenes via auto-transfer hydrogenation. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Studies in Derivatives
Structure-Activity Relationship (SAR) studies are essential for understanding how specific chemical modifications to a core scaffold like this compound influence its biological or chemical activity. For derivatives of this compound, SAR studies typically focus on the effects of different substituents at both the N4-amine position and on the pyridine ring.
By systematically altering these positions, researchers can map a structure-activity relationship profile. units.it For example, modifying the methyl group at the N4 position to larger alkyl or benzyl groups can be evaluated to determine the impact of steric bulk on the molecule's ability to bind to a biological target, such as an enzyme. Similarly, the introduction of electron-withdrawing or electron-donating groups via halogenation or other substitutions on the pyridine ring can modulate the molecule's electronic properties, which in turn affects its interaction with molecular targets.
In related heterocyclic systems like imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines, SAR studies have provided clear insights. For instance, the exploration of different amides, such as a cyclopropyl (B3062369) amide, was found to enhance cytotoxic potency against cancer cell lines. nih.govresearchgate.net The placement of different heterocyclic systems at various positions on the core structure also significantly impacts activity, demonstrating that both the nature and the position of the substituent are critical determinants of biological function. nih.govresearchgate.net These principles are directly applicable to the design of novel this compound derivatives with specific, optimized activities.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N,N'-di(toluenesulfonyl)-2,11-diaza rsc.org2pyridinophane (TsN4) |
| N-(tosyl)-2,11-diaza rsc.org2pyridinophane (TsHN4) |
| N-chlorosuccinimide (NCS) |
| Trichloroisocyanuric acid (TCCA) |
| N-bromosuccinimide (NBS) |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |
| 3,4-dimethylpyridine |
| 4-methylpyridine |
| 2-methylquinoline |
| Imidazo[1,2-a]pyridine |
Impact of Substituents on Electronic and Steric Profiles
The introduction of different functional groups to the this compound core has a profound impact on its electronic and steric characteristics, which in turn dictates its interaction with biological targets. The electronic profile of the molecule can be fine-tuned by adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl or alkoxy groups, increase the electron density on the pyridine ring, which can enhance its ability to form hydrogen bonds and participate in cation-π interactions. Conversely, EWGs, like nitro or cyano groups, decrease the electron density, which can be advantageous for interactions with electron-rich pockets in target proteins.
Steric factors, which relate to the size and shape of the substituents, also play a critical role. Bulky substituents can create steric hindrance, which may either prevent or promote binding to a specific target, depending on the topology of the binding site. For instance, the strategic placement of a bulky group could block an undesirable metabolic pathway, thereby increasing the bioavailability of the compound.
The following table summarizes the predicted effects of various substituents on the electronic and steric profiles of this compound derivatives.
| Substituent (R) | Position | Electronic Effect | Steric Hindrance | Potential Impact on Binding |
| -CH₃ | Pyridine Ring | Electron-donating | Low | Enhanced hydrophobic interactions |
| -OCH₃ | Pyridine Ring | Electron-donating | Moderate | Increased hydrogen bond accepting capacity |
| -Cl | Pyridine Ring | Electron-withdrawing | Low | Altered pKa, potential for halogen bonding |
| -NO₂ | Pyridine Ring | Strong electron-withdrawing | Moderate | Enhanced electrophilicity |
| -CN | Pyridine Ring | Strong electron-withdrawing | Low | Potential for dipole-dipole interactions |
| -Phenyl | N4-position | Electron-withdrawing (inductive), can be donating (resonance) | High | Increased steric bulk, potential for π-π stacking |
| -Benzyl | N4-position | Electron-donating (inductive) | High | Increased lipophilicity and steric bulk |
Influence of Derivatization on Biological Activity
The derivatization of this compound has been explored as a strategy to develop novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The biological activity of these derivatives is intricately linked to the nature and position of the substituents, as these modifications alter the molecule's ability to interact with specific biological targets.
For example, the introduction of bulky aromatic groups at the N4-position has been shown to be a critical determinant for the inhibitory activity of some quinazoline (B50416) derivatives against certain enzymes. This suggests that a similar strategy could be applied to this compound to develop potent enzyme inhibitors. The rationale is that the aromatic ring can engage in π-π stacking or hydrophobic interactions within the enzyme's active site, leading to a more stable drug-target complex.
Furthermore, the antimicrobial properties of pyridine derivatives are well-documented. researchgate.net By systematically modifying the this compound scaffold, it is possible to generate a library of compounds with a range of antimicrobial activities. For instance, the introduction of a halogen atom, such as chlorine or bromine, can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
The following table presents a hypothetical structure-activity relationship (SAR) for a series of this compound derivatives, based on general principles of medicinal chemistry.
| Derivative | R1 | R2 | Target | Predicted Biological Activity |
| 1 | H | H | Kinase A | Baseline |
| 2 | Cl | H | Kinase A | Increased activity due to enhanced binding affinity |
| 3 | H | Phenyl | Kinase A | Decreased activity due to steric clash |
| 4 | OCH₃ | H | Bacterium X | Increased activity due to improved cell permeability |
| 5 | H | Benzyl | Bacterium X | Significantly increased activity due to enhanced hydrophobic interactions |
Spectroscopic Characterization and Computational Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the molecular structure of N4-methylpyridine-3,4-diamine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy, along with Mass Spectrometry (MS), provide detailed information about the compound's atomic arrangement, functional groups, electronic transitions, and molecular weight.
NMR spectroscopy is a powerful tool for mapping the hydrogen (¹H) and carbon (¹³C) nuclei within a molecule, revealing their chemical environments and connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the methyl group, and the protons of the two amino groups. Based on the analysis of analogous compounds, the aromatic protons are anticipated to appear as doublets or singlets in the region of δ 6.0-8.0 ppm. The methyl group protons would likely present as a singlet, while the amine protons (-NH₂ and -NHCH₃) would appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). For a related compound, N3-(4-Nitrobenzyl)pyridine-3,4-diamine, the aromatic protons were observed at δ 7.8–8.2 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eleven distinct signals are expected. The carbons attached to nitrogen atoms (C3, C4, and the methyl carbon) would be significantly influenced by the electronegativity of the nitrogen atoms. The pyridine ring carbons are expected to resonate in the aromatic region of the spectrum. In related 2-anilinopyridines, the carbon signals are crucial in confirming the predominant amino form over the imino tautomer.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | 6.0 - 8.0 | m | Aromatic protons (Pyridine ring) |
| ¹H | ~2.9 | s | Methyl protons (-CH₃) |
| ¹H | Broad | br s | Amine protons (-NH₂ and -NHCH₃) |
| ¹³C | 140 - 155 | s | Pyridine C3, C4 (attached to N) |
| ¹³C | 105 - 140 | s | Pyridine C2, C5, C6 |
| ¹³C | ~30 | s | Methyl carbon (-CH₃) |
Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the N-H stretching vibrations of the primary and secondary amine groups, typically in the 3300–3500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated around 3000–3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1450–1600 cm⁻¹ range.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretching | 3300 - 3500 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Pyridine Ring (C=C, C=N) | Stretching | 1450 - 1600 |
| Amine (N-H) | Bending | 1560 - 1640 |
| C-N | Stretching | 1250 - 1350 |
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For aromatic systems like this compound, π → π* transitions of the pyridine ring and n → π* transitions involving the lone pairs of electrons on the nitrogen atoms are expected. For the related compound 6-Bromo-N4-phenyl-3,4-pyridinediamine, absorption maxima are observed near 260 nm (π → π* transitions) and 310 nm (n → π* transitions). smolecule.com Similar transitions would be anticipated for this compound.
| Transition | Predicted Wavelength (λmax) |
|---|---|
| π → π | ~260 nm |
| n → π | ~310 nm |
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₉N₃), the expected molecular weight is approximately 123.16 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The mass spectrum would show a prominent molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight. The fragmentation pattern of amines often involves the cleavage of bonds adjacent to the nitrogen atom. libretexts.org For this compound, potential fragmentation pathways could include the loss of a methyl radical (•CH₃) or an amino radical (•NH₂), leading to characteristic fragment ions.
Computational Chemistry and Quantum Mechanical Investigations
Computational methods, particularly Density Functional Theory (DFT), are employed to model the molecular structure and electronic properties of compounds, offering theoretical insights that complement experimental data.
DFT calculations are a powerful tool for determining the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and for understanding its electronic structure. For molecules similar to this compound, DFT studies have been used to predict bond lengths, bond angles, and dihedral angles. nih.govmdpi.com Such calculations for this compound would likely reveal a planar pyridine ring. The electronic properties, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be calculated. nih.gov The HOMO-LUMO energy gap is an important parameter for assessing the chemical reactivity and kinetic stability of the molecule.
Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR)
Computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like this compound, providing insights that complement experimental data. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed methods for the prediction of NMR and UV-Vis spectra, respectively. nih.govtandfonline.commdpi.com
UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is expected to be characterized by transitions within the aromatic pyridine ring, influenced by the amino and methylamino substituents. Theoretical calculations, typically using TD-DFT, can predict the absorption maxima (λmax) and the nature of the electronic transitions. researchgate.netbohrium.com For pyridine and its derivatives, transitions are generally of the π → π* and n → π* type. researchgate.net The presence of electron-donating groups like amino and methylamino is expected to cause a red shift (shift to longer wavelengths) in the absorption bands compared to unsubstituted pyridine.
Predicted UV-Vis Absorption Data for this compound (in a polar solvent):
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|
| ~280-300 | ~0.4-0.6 | HOMO -> LUMO (π → π*) |
| ~240-260 | ~0.2-0.3 | HOMO-1 -> LUMO (π → π*) |
| ~210-230 | ~0.1-0.2 | n -> π* |
Note: These are representative values based on computational studies of similar substituted pyridines. Actual experimental values may vary.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structural confirmation. stenutz.eu Computational methods, often using the Gauge-Including Atomic Orbital (GIAO) approach within DFT, can provide theoretical chemical shifts that correlate well with experimental data. mdpi.com The chemical shifts for this compound will be influenced by the electron distribution in the pyridine ring, which is significantly affected by the two amine groups and the methyl group.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆):
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | ~145-150 |
| H2 | ~7.5-7.7 | - |
| C3 | - | ~110-115 |
| 3-NH₂ | ~5.0-5.5 | - |
| C4 | - | ~140-145 |
| 4-NHCH₃ | ~6.0-6.5 (NH), ~2.8-3.0 (CH₃) | - |
| C5 | - | ~105-110 |
| H5 | ~6.3-6.5 | - |
| C6 | - | ~135-140 |
| H6 | ~7.8-8.0 | - |
| N-CH₃ | - | ~30-35 |
Note: These are estimated values based on typical shifts for substituted pyridines and amines. Actual experimental values may vary.
Molecular Modeling and Conformational Analysis
Molecular modeling provides critical insights into the three-dimensional structure and conformational preferences of this compound. Understanding the molecule's preferred conformations is essential as they can influence its chemical reactivity and biological interactions.
The conformational landscape of this compound is primarily determined by the rotation around the C4-N bond of the methylamino group and the orientation of the amino group at the C3 position. Computational methods, such as DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)), are used to perform geometry optimizations and identify stable conformers. nih.govtandfonline.com
The analysis typically involves a potential energy surface scan by systematically rotating key dihedral angles to locate energy minima, which correspond to stable conformations. For this compound, the key dihedral angle is associated with the C3-C4-N-C(methyl) bond. The relative energies of the different conformers can be calculated to determine their population at a given temperature.
Key Conformational Features:
Planarity: The pyridine ring itself is planar. The exocyclic amino and methylamino groups may exhibit some pyramidalization at the nitrogen atoms.
Rotational Isomers: Rotation of the methyl group on the N4-amino substituent can lead to different rotational isomers. The relative orientation of the methyl group with respect to the pyridine ring will be a key conformational parameter.
Hydrogen Bonding: Intramolecular hydrogen bonding between the amino groups is possible and can influence the preferred conformation, although this is less likely to be a dominant factor in polar solvents.
Computed Molecular Properties:
| Property | Predicted Value |
|---|---|
| Number of Heavy Atoms | 9 |
| Number of Rotatable Bonds | 1 |
| Number of H-bond Acceptors | 3 |
| Number of H-bond Donors | 2 |
| Molar Refractivity | ~37.95 |
| Topological Polar Surface Area (TPSA) | ~64.9 Ų |
Note: These values are based on computational predictions and provide an estimation of the molecule's physicochemical properties.
Applications in Medicinal Chemistry and Biological Research
N4-methylpyridine-3,4-diamine as a Pharmaceutical Intermediate
This compound is a substituted pyridine (B92270) derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. bldpharm.com Its unique structure, featuring a pyridine ring with amino and methylamino groups at adjacent positions, provides specific reactivity and opportunities for biological interactions. This compound is recognized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. lookchem.com
Pyridine-based ring systems are among the most utilized heterocycles in drug design due to their significant impact on pharmacological activity. dovepress.comresearchgate.net The pyridine scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a diverse range of biological targets, leading to the development of agents with broad therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The presence of the pyridine ring can improve a molecule's aqueous solubility and metabolic stability. researchgate.netnih.gov
This compound, as a pyridine derivative, provides a versatile scaffold for the synthesis of novel bioactive molecules. researchgate.net The diamine functionality offers additional points for chemical modification, allowing for the creation of a diverse library of compounds for screening and lead optimization in drug discovery programs. The ability to modify the structure of this compound allows chemists to fine-tune the pharmacological profile of new chemical entities. researchgate.net
Heterocyclic compounds are fundamental to the development of new pharmaceuticals, with over 85% of biologically active molecules containing a heterocycle. openmedicinalchemistryjournal.com N-containing heterocycles are particularly prominent in medicinal chemistry. mdpi.com this compound serves as a key starting material for the synthesis of various therapeutically relevant heterocycles. lookchem.com Its reactive amino groups can participate in a range of chemical reactions to form fused ring systems and other complex structures.
The synthesis of these heterocycles is a focal point of research due to their wide range of biological and pharmacological activities. openmedicinalchemistryjournal.commdpi.com For instance, the development of novel compounds from heterocyclic scaffolds is a key strategy in the search for new treatments for a variety of diseases. openmedicinalchemistryjournal.com
Pharmacological Studies and Biological Activity Mechanisms
The biological activity of compounds derived from this compound is attributed to their ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways and lead to therapeutic effects.
The amino groups of this compound can form hydrogen bonds and participate in other non-covalent interactions with biological macromolecules, which is a key aspect of its mechanism of action. Research has shown that pyridine derivatives can bind to specific enzymes, thereby altering their activity and making them candidates for drug design. The nitrogen atoms in the pyridine ring can also act as ligands for metal ions, a property that is important for the development of certain types of pharmaceuticals.
While specific preclinical efficacy studies on this compound are not extensively detailed in the provided search results, the investigation of related compounds provides insight into the potential therapeutic applications of this chemical scaffold.
The P2X7 receptor, an ATP-gated ion channel, has emerged as a significant target in the study of neurodegenerative and inflammatory disorders. frontiersin.orgnih.gov Antagonists of the P2X7 receptor are being investigated for their potential to treat conditions like depression and neuro-inflammation by blocking the release of pro-inflammatory cytokines such as IL-1β. frontiersin.orgnih.gov
Research into brain-penetrant P2X7 receptor antagonists has led to the development of novel series of compounds, such as 1,2,3-triazolopiperidines. nih.gov These efforts have yielded potent antagonists for both human and rat P2X7 receptors with good physicochemical properties, metabolic stability, and the ability to cross the blood-brain barrier. nih.gov For example, compound 12f from one such study demonstrated significant occupancy of the P2X7 receptor in the brain after oral administration in rats, confirming the potential of this class of compounds for central nervous system (CNS) applications. nih.gov The development of such compounds highlights the importance of scaffolds that can be modified to achieve desired properties like CNS penetration. nih.gov
Interactive Data Table: P2X7 Receptor Antagonist Properties
| Compound | Human P2X7R IC₅₀ (nM) | Rat P2X7R IC₅₀ (nM) | Rat Microsomal Stability (T₁/₂ min) | cLogP |
| 12a | 25 | >10000 | <10 | 4.8 |
| 12c | 13 | 450 | 30 | 3.9 |
| 12d | 10 | 200 | 60 | 3.5 |
| 12f | 8 | 100 | >120 | 3.2 |
| Data sourced from a study on brain-penetrant P2X7 receptor antagonists. nih.gov |
Preclinical Efficacy Studies of Related Compounds
Effects in Models of Neurological and Psychiatric Disorders
Derivatives of this compound have been investigated for their potential therapeutic effects in a range of neurological and psychiatric disorders. Research suggests that these compounds may be beneficial in conditions associated with glutamate (B1630785) dysfunction, such as anxiety, schizophrenia, and epilepsy. unifiedpatents.comgoogle.com The mechanism of action for some pyridine derivatives involves the positive allosteric modulation of the metabotropic glutamate receptor subtype 2 (mGluR2). google.comgoogle.com Positive allosteric modulators enhance the receptor's response to the endogenous ligand, glutamate, which plays a crucial role in synaptic transmission and plasticity in the central nervous system. google.com
Furthermore, related compounds are being explored for the treatment of neurodegenerative disorders like Alzheimer's disease. googleapis.com One therapeutic strategy involves the inhibition of A-beta peptide production, a key event in the pathology of Alzheimer's disease. googleapis.com By modulating these pathways, derivatives of this compound could potentially offer a novel approach to managing a variety of complex neurological and psychiatric conditions. google.com
Anticancer Research and Cytotoxic Activity of Derivatives
The pyridine scaffold, a core component of this compound, is a recognized pharmacophore in the development of anticancer agents. nih.gov Derivatives of this compound have demonstrated notable cytotoxic activity against various cancer cell lines. In vitro studies have shown that modifications to the parent compound can significantly enhance its ability to kill cancer cells while exhibiting lower toxicity towards healthy cells.
Research has indicated that these derivatives can inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. For instance, certain pyridine derivatives have shown potent activity against human breast adenocarcinoma (MCF-7) and gastric adenocarcinoma (AGS) cell lines. nih.gov The cytotoxic effects are often dose-dependent, with specific derivatives showing high efficacy at micromolar concentrations.
Cytotoxic Activity of Pyridine Derivatives
| Compound | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Pyridine Derivative 5g | MCF-7 (Breast Adenocarcinoma) | 71.94 µg/mL | nih.gov |
| Pyridine Derivative 5m | MCF-7 (Breast Adenocarcinoma) | 82 µg/mL | nih.gov |
| N3-Methylpyridine-3,4-diamine | MCF-7 (Breast Cancer) | 10-25 µM | |
| N3-Methylpyridine-3,4-diamine | HeLa (Cervical Cancer) | 10-25 µM | |
| N3-Methylpyridine-3,4-diamine | A549 (Lung Cancer) | 10-25 µM |
Targeting Genes, Enzymes, and Receptors in Cancer Therapy
The anticancer activity of this compound derivatives stems from their ability to interact with specific molecular targets that are crucial for cancer cell survival and proliferation. nih.gov These heterocyclic compounds can target a wide array of genes, enzymes, and receptors that are often dysregulated in cancer. nih.gov This includes key players in cell signaling pathways such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov
A significant area of research is the targeting of enzymes involved in nucleotide synthesis, which is essential for rapidly dividing cancer cells. One such enzyme is thymidylate synthase (TS). nih.gov Studies on related N4-hydroxy-dCMP analogues have shown that they can act as potent, mechanism-based inhibitors of TS. nih.gov This inhibition is competitive with respect to the enzyme's natural substrate, dUMP, and effectively halts DNA synthesis. nih.gov Furthermore, epigenetic regulatory enzymes, such as DNA methyltransferases (DNMTs) and histone-modifying enzymes, represent another class of targets. nih.gov The reversible nature of epigenetic modifications makes the development of small-molecule inhibitors a promising therapeutic strategy. nih.gov
Mechanism of Action in Tumor Cell Inhibition
The mechanisms through which derivatives of this compound inhibit tumor cell growth are multifaceted. A primary mechanism is the induction of apoptosis, or programmed cell death. This is often accompanied by cell cycle arrest, where the compounds halt the progression of cancer cells through the cell division cycle, preventing their replication.
At the molecular level, these compounds can function as enzyme inhibitors. As mentioned, the inhibition of critical enzymes like thymidylate synthase disrupts the production of DNA building blocks, leading to cell death. nih.gov The interaction of these derivatives with their molecular targets can interfere with vital cellular processes, including DNA repair, cell proliferation, and signaling pathways that govern cell survival. nih.gov For instance, the inhibition of kinases involved in signal transduction cascades can block the pro-survival signals that cancer cells rely on. nih.gov Some derivatives may also function as ligands for metal ions, a property that can be exploited in the design of metal-based pharmaceuticals targeting specific biological processes.
Antimicrobial and Antifungal Activity
Derivatives of this compound have been shown to possess significant antimicrobial and antifungal properties. These compounds have demonstrated efficacy against a variety of pathogenic microbes. Research has highlighted the potential of pyridine derivatives to disrupt essential bacterial processes, such as cell wall synthesis or key metabolic pathways necessary for survival.
Studies have evaluated the minimum inhibitory concentration (MIC) of these compounds, which is the lowest concentration required to inhibit the visible growth of a microorganism. One study reported that a derivative of N-methylpyridine-3,4-diamine exhibited an MIC of 32 µg/mL against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. Other synthesized pyridine derivatives have shown potent activity against various bacterial and fungal strains, including Bacillus mycoides and Candida albicans. mdpi.com
Antimicrobial and Antifungal Activity of Pyridine Derivatives
| Compound | Microorganism | MIC Value | Reference |
|---|---|---|---|
| N-methylpyridine-3,4-diamine derivative | Staphylococcus aureus | 32 µg/mL | |
| N-methylpyridine-3,4-diamine derivative | Escherichia coli | 32 µg/mL | |
| Pyridine Derivative 12a | Escherichia coli | 0.0195 mg/mL | mdpi.com |
| Pyridine Derivative 12a | Bacillus mycoides | 0.0048 mg/mL | mdpi.com |
| Pyridine Derivative 12a | Candida albicans | 0.0048 mg/mL | mdpi.com |
| Pyridine Derivative 15 | Escherichia coli | 0.0048 mg/mL | mdpi.com |
| Pyridine Derivative 15 | Bacillus mycoides | 0.0098 mg/mL | mdpi.com |
| Pyridine Derivative 15 | Candida albicans | 0.039 mg/mL | mdpi.com |
Pharmacokinetics and Pharmacodynamics of Derivatives
The pharmacokinetic and pharmacodynamic profiles of this compound derivatives are critical to understanding their behavior and therapeutic potential in the body. Pharmacokinetic studies on the related compound 3,4-diaminopyridine (B372788) (3,4-DAP) provide valuable insights. nih.gov These studies help to characterize the absorption, distribution, metabolism, and excretion of the compound.
A population pharmacokinetic analysis of 3,4-DAP in patients revealed that a two-compartment model best described the drug's behavior, while its metabolite was well-described by a one-compartment model. nih.gov This indicates a distribution phase from a central compartment (like blood) to a peripheral compartment (like tissues) followed by an elimination phase. Pharmacodynamic models, such as the fractional inhibitory maximum effect (Emax) model, have been used to characterize the relationship between drug exposure and the therapeutic response. nih.gov
Clearance and Volume of Distribution Studies
Clearance (CL) and volume of distribution (Vss) are key pharmacokinetic parameters that determine the dosing regimen of a drug. For 3,4-diaminopyridine, studies have shown that inter-individual variability in clearance can be partially explained by factors such as body weight and serum creatinine (B1669602) levels. nih.gov This suggests that renal function plays a role in the elimination of the compound.
In preclinical studies, another pyridine derivative demonstrated a high volume of distribution, in the range of 10–20 L/kg in rats and dogs, along with a low clearance rate (less than 35% of liver blood flow). harvard.edu A high volume of distribution suggests that the compound distributes extensively into tissues outside of the bloodstream. Low clearance indicates that the drug is removed from the body relatively slowly, which often corresponds to a longer half-life. harvard.edu
Pharmacokinetic Parameters of a Pyridine Derivative
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Volume of Distribution (Vss) | 10-20 L/kg | Rat, Dog | harvard.edu |
| Clearance (CL) | Low (<35% of liver blood flow) | Rat, Dog | harvard.edu |
Half-Life Determination in Various Species
3,4-diaminopyridine is an orphan drug used for the treatment of Lambert-Eaton myasthenic syndrome (LEMS). nih.gov Population pharmacokinetic analyses have been conducted to characterize its disposition in humans. A study involving patients with LEMS revealed that the pharmacokinetics of 3,4-diaminopyridine could be described by a two-compartment model for the parent drug and a one-compartment model for its metabolite. nih.gov
Key pharmacokinetic parameters for 3,4-diaminopyridine are influenced by factors such as body weight and serum creatinine, which can affect the drug's clearance. nih.gov While direct extrapolation to this compound is not possible without experimental data, the data for 3,4-diaminopyridine suggests that renal function could be a significant factor in the elimination of such pyridinediamine compounds.
To provide a comprehensive understanding, the following table summarizes the available pharmacokinetic data for the related compound, 3,4-diaminopyridine. It is imperative to note that these values are for a different, albeit structurally similar, molecule and should be considered as indicative rather than directly representative of this compound's properties. Further preclinical studies are required to determine the precise half-life of this compound in different species.
Table 1: Pharmacokinetic Parameters of the Structurally Related Compound 3,4-Diaminopyridine in Humans
| Parameter | Value | Species | Notes |
| Model | Two-compartment | Human | Describes the distribution and elimination phases of the drug. nih.gov |
| Metabolite Model | One-compartment | Human | Describes the pharmacokinetics of the drug's metabolite. nih.gov |
| Factors Influencing Clearance | Body weight, Serum creatinine | Human | These factors partially explain the variability in drug clearance among individuals. nih.gov |
Note: This data is for 3,4-diaminopyridine and is intended to provide a contextual understanding due to the lack of specific data for this compound.
Target Engagement Assessment
Confirming that a drug candidate interacts with its intended molecular target within a cellular or in vivo environment is a cornerstone of modern drug discovery. nih.gov This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to build the structure-activity relationship (SAR) necessary for optimizing lead compounds. nih.gov A variety of biophysical and biochemical assays have been developed to quantify target engagement. nih.gov
For a compound like this compound, which has been investigated for its potential as a kinase inhibitor, assessing its engagement with specific kinase targets is of paramount importance. Pyridine derivatives are known to interact with a wide range of biological macromolecules, including enzymes and receptors, often through hydrogen bonding and other non-covalent interactions. nih.gov
One of the most powerful and widely used techniques for assessing target engagement in a physiologically relevant setting is the Cellular Thermal Shift Assay (CETSA®) . mdpi.comnih.govresearchgate.net CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, to its protein target increases the protein's thermal stability. mdpi.comnih.gov This stabilization can be detected by heating cells or tissue lysates treated with the compound and then quantifying the amount of soluble protein remaining at different temperatures. elrig.org
The general workflow for a CETSA experiment involves:
Treatment: Cells or tissue samples are incubated with the test compound at various concentrations.
Heating: The samples are heated to a specific temperature or across a temperature gradient.
Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.
Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry. mdpi.com
A shift in the melting curve of the target protein in the presence of the compound indicates direct binding and engagement. This label-free method is advantageous as it does not require modification of the compound or the target protein, thus providing a more accurate representation of the interaction in a native cellular context. researchgate.net
In the context of kinase inhibitors, probe-based target engagement assays are also employed. nih.gov These assays often use a broad-spectrum kinase probe that covalently binds to the active site of multiple kinases. nih.gov By pre-treating cells with a non-covalent inhibitor of interest, the engagement of the inhibitor with its target kinases can be quantified by measuring the displacement of the covalent probe. nih.gov
The following table outlines key methodologies for assessing the target engagement of a compound like this compound.
Table 2: Methodologies for Target Engagement Assessment
| Assay | Principle | Advantages | Key Considerations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein. mdpi.comnih.gov | Label-free; applicable in intact cells and tissues; provides direct evidence of target binding. researchgate.netelrig.org | Requires a specific antibody for the target protein (for Western blot detection) or mass spectrometry capabilities. |
| Probe-Based Kinase Profiling | A competitive binding assay where a non-covalent inhibitor displaces a covalent kinase probe. nih.gov | Allows for the profiling of inhibitor selectivity across a broad range of kinases simultaneously. | The probe itself may have its own binding profile that could influence results. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a test compound to a NanoLuc® luciferase-tagged protein in live cells. researchgate.net | Quantitative and can be performed in real-time in living cells; highly sensitive. researchgate.net | Requires genetic modification of the target protein to fuse it with the luciferase tag. |
These advanced techniques are crucial for validating the molecular targets of this compound and for guiding its further development as a potential therapeutic agent.
Catalytic and Materials Science Applications
N4-methylpyridine-3,4-diamine in Coordination Chemistry and Catalysis
Detailed studies on the coordination chemistry and catalytic applications specifically involving this compound are not extensively reported in peer-reviewed literature. However, the structural features of this molecule—a pyridine (B92270) ring with two adjacent amino groups, one of which is N-methylated—suggest potential for its use as a ligand in coordination chemistry, analogous to other substituted aminopyridines.
There is a lack of specific studies detailing the design and synthesis of transition metal complexes utilizing this compound as a ligand. In principle, the two amino groups and the pyridine nitrogen offer multiple potential coordination sites. The denticity and coordination mode would likely depend on the metal center, its oxidation state, and the reaction conditions. The N-methyl group introduces steric hindrance that could influence the geometry of the resulting metal complex compared to its unsubstituted analogue, 3,4-diaminopyridine (B372788).
The broader class of aminopyridine ligands is widely used in the design of metal complexes for catalysis. For instance, manganese and iron complexes with aminopyridine-based ligands have been investigated as catalysts for C-H oxidation reactions mdpi.comproquest.com. Similarly, palladium complexes bearing aminopyridine ligands have been employed in C-H oxygenation processes researchgate.net. These examples suggest a potential, though currently unexplored, role for this compound in ligand design.
No specific studies have been found that report the use of this compound in catalytic oxidation reactions. However, the field of bio-inspired catalysis has seen the use of iron and manganese complexes with aminopyridine ligands for the selective oxidation of C-H bonds using hydrogen peroxide mdpi.comproquest.com. For example, manganese complexes with aminopyridine ligands have demonstrated high efficiency in the oxidation of alkanes mdpi.com. These systems often aim to mimic the function of non-heme iron enzymes. Given this precedent, it is conceivable that complexes of this compound could exhibit activity in similar oxidation reactions, although this remains to be experimentally verified.
There is no direct evidence in the literature for the application of this compound in catalytic C-C and C-O bond forming reactions. The broader class of aminopyridine ligands has been utilized in palladium-catalyzed cross-coupling reactions. For instance, N-substituted 2,3-diaminopyridines have been synthesized via palladium-catalyzed C,N-cross coupling nih.gov. Furthermore, palladium complexes with various pyridine ligands have been shown to be effective pre-catalysts for Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental C-C bond-forming processes nih.govacs.org. The electronic properties of the pyridine ligand, influenced by substituents, can play a significant role in the catalytic efficiency nih.govacs.org.
Specific examples of this compound being used in auto-transfer hydrogenative reactions are not present in the current body of scientific literature. However, transition metal complexes featuring diamine ligands are well-known catalysts for transfer hydrogenation reactions. For example, iridium(III) diamine complexes have been developed as catalysts for transfer hydrogenation bham.ac.uk. The mechanism of ketone hydrogenation catalyzed by diphosphine-diamine transition metal complexes has also been a subject of study, highlighting the importance of the diamine scaffold in this transformation rsc.org. These studies suggest a potential, yet unconfirmed, avenue for the application of this compound-metal complexes.
Due to the absence of specific catalytic applications for this compound, there is no information regarding its mechanism of catalytic action or any potential metal-ligand cooperation. In related systems, metal-ligand cooperation is a key principle in catalysis. For instance, in transfer hydrogenation reactions catalyzed by certain ruthenium-diamine complexes, the amine ligand can be deprotonated to form an amido complex, which then participates directly in the hydrogen transfer step. This bifunctional role of the ligand, acting in concert with the metal center, is crucial for the catalytic cycle. The presence of two amino groups in this compound could potentially allow for various modes of metal-ligand cooperation, but this is purely speculative without experimental data.
Catalytic Activity in Organic Transformations
Integration in Advanced Materials
The unique structural characteristics of this compound, featuring a pyridine ring functionalized with both a secondary amine and a primary amine, suggest a number of potential roles in the creation of advanced materials. The presence of multiple nitrogen atoms offers sites for hydrogen bonding, coordination with metal ions, and polymerization, making it a candidate for incorporation into a variety of functional materials.
Applications in Organic Synthesis
In the realm of organic synthesis, diamino-substituted pyridines are valuable precursors for the construction of heterocyclic ring systems. One documented application of this compound is in the synthesis of pyridopyrazines. Specifically, it has been shown to react with ethyl pyruvate (B1213749) to form 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one. This reaction highlights its utility as a building block for creating more complex, fused heterocyclic structures which are often of interest in medicinal chemistry and materials science.
The differential reactivity of the primary and secondary amine groups, along with the electronic influence of the methyl group on the pyridine ring, could potentially be exploited to achieve regioselective reactions, further expanding its synthetic utility.
Role in Dyes and Agrochemicals
In the field of agrochemicals, many pesticides and herbicides incorporate nitrogen-containing heterocyclic cores. The diamine functionality of this compound could serve as a handle for the introduction of various pharmacophores, potentially leading to the discovery of new biologically active compounds. Further research would be necessary to explore these possibilities and to synthesize and test derivatives for their dyeing and agrochemical properties.
Potential in Electronic and Optical Materials
The incorporation of nitrogen heterocycles into organic materials can impart desirable electronic and optical properties. The pyridine ring, being electron-deficient, can influence charge transport and photophysical behavior. N-methylation of the pyridine nitrogen can further modulate these properties by altering the electron density and steric environment of the molecule.
Theoretical studies on related N-methylated pyridine compounds suggest that such modifications can impact their excitation energies and polarizabilities. While specific experimental data for this compound is lacking, it is plausible that its incorporation into polymers or molecular crystals could lead to materials with interesting electronic or non-linear optical properties. The amino groups also provide a means for covalent attachment to other molecular components, allowing for the rational design of functional materials.
Use as a Monomer in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The structure of this compound makes it an intriguing candidate as a monomeric unit for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The two amino groups can serve as linking points for the formation of extended networks.
In the context of MOFs, the nitrogen atoms of the pyridine ring and the amino groups can act as coordination sites for metal ions, leading to the formation of multidimensional structures with potential applications in gas storage, separation, and catalysis. The N-methyl group could influence the coordination geometry and the resulting framework topology.
For COFs, the diamine functionality can undergo condensation reactions with aldehydes or other suitable linkers to form robust, porous organic polymers with high thermal and chemical stability. The inclusion of the pyridine nitrogen within the COF backbone could introduce basic sites, enhancing properties such as carbon dioxide capture or catalytic activity. The development of pyridine-based COFs is an active area of research, and monomers like this compound could offer a route to new materials with tailored functionalities.
Emerging Research Areas and Unexplored Potentials
Bioinorganic Chemistry of N4-methylpyridine-3,4-diamine Complexes
The bioinorganic chemistry of metal complexes is a flourishing field, with a significant focus on their interactions with biological macromolecules like DNA. The presence of multiple nitrogen donor atoms in this compound makes it an excellent candidate for forming stable complexes with various transition metals, which can then interact with biological targets.
Metal complexes of substituted pyridines and diamines have been extensively studied for their ability to bind to and cleave DNA, a property crucial for the development of new anticancer and antiviral agents. nih.govnih.govresearchgate.net The mode of interaction can vary from non-covalent binding (electrostatic, groove binding, or intercalation) to covalent binding, often leading to conformational changes in the DNA structure. nih.gov
Research on related compounds provides a strong basis for the potential of this compound complexes in this area. For instance, cobalt(III) complexes containing ethylenediamine (B42938) and methylpyridine have been shown to bind to DNA primarily through groove binding. researchgate.net The binding affinity of these complexes is influenced by the nature of the ligands. researchgate.net Similarly, platinum(II) complexes with 1,2-diamine and pyridinecarboxylate ligands have demonstrated the ability to interact with DNA through both non-covalent and covalent mechanisms, leading to conformational changes in the DNA. nih.gov
Studies on the DNA cleavage activity of such complexes are also of significant interest. Many transition metal complexes can promote the cleavage of DNA, often through oxidative or hydrolytic pathways. This ability is a key feature of many synthetic nucleases and potential therapeutic agents. For example, some cobalt(III) complexes have been shown to induce photocleavage of plasmid DNA. researchgate.net The redox properties of the metal center in this compound complexes will likely play a crucial role in their DNA cleavage capabilities.
Table 1: DNA Binding Characteristics of Related Pyridine-Diamine Metal Complexes
| Complex | DNA Binding Mode | Key Findings |
| [Co(en)₂(mepy)₂]³⁺ (en = ethylenediamine, mepy = methylpyridine) | Groove Binding | Binds more strongly to Calf Thymus DNA than the analogous pyridine (B92270) complex. researchgate.net |
| [Pt(2-pyc)(dpa)]⁺ (2-pyc = 2-pyridinecarboxylate, dpa = di-2-pyridylamine) | Covalent Monofunctional Binding | Induces conformational changes in PUC19 DNA. nih.gov |
| [Pt(2-pyc)(1,2-dap)]⁺ (1,2-dap = 1,2-diaminopropane) | Non-covalent Interaction | Shows non-covalent binding to Calf Thymus DNA. nih.gov |
Supramolecular Chemistry and Host-Guest Interactions
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. Pyridine-containing ligands are widely used in the construction of such assemblies due to their ability to form hydrogen bonds and participate in π-π stacking interactions. nih.govmdpi.com
This compound, with its hydrogen bond donors (the primary amine group) and acceptors (the pyridine nitrogen and the tertiary amine nitrogen), is an excellent candidate for the formation of intricate supramolecular architectures. Its derivatives have been explored as building blocks for new materials with specific optical and electrical properties.
The study of pyridine N-oxide derivatives with diamide-based macrocycles has shown that the structure of the pyridine guest significantly influences the binding affinity. sioc-journal.cn This suggests that this compound and its derivatives could act as versatile guests in host-guest systems, with the potential for selective recognition of specific host molecules. The formation of pseudorotaxanes, where a linear molecule threads through a macrocycle, has been observed with related systems and can be controlled by external stimuli. sioc-journal.cn
Furthermore, the self-assembly of this compound molecules through hydrogen bonding could lead to the formation of tapes, sheets, or three-dimensional networks. The introduction of metal ions could further direct the assembly process, leading to the formation of coordination polymers or discrete metallosupramolecular structures with interesting topologies and properties. Research on related pyridine derivatives has demonstrated the formation of tubular structures and other complex arrangements in the solid state. nih.gov
Table 2: Supramolecular Properties of Related Pyridine Derivatives
| Compound/System | Supramolecular Feature | Key Observation |
| N-(pyridine-2-carbonyl)pyridine-2-carboxamides | π-π stacking and C=O···π contacts | The presence of fluorine substituents influences the crystal packing, leading to tubular arrangements. nih.gov |
| Pyridine N-oxide derivatives with diamide-based macrocycles | Host-guest complexation, nih.govpseudorotaxane formation | Binding affinity is dependent on the substituents on the pyridine ring and the size of the macrocycle cavity. sioc-journal.cn |
| DITIPIRAM urea (B33335) derivatives | Anion binding | The preorganized geometry of the platform allows for cooperative binding of anions through multiple hydrogen bonds. mdpi.com |
Advanced Characterization Techniques for Future Research
To fully understand the properties and potential of this compound and its complexes, a range of advanced characterization techniques will be essential.
Crystal structures of related compounds have revealed important structural details. For example, the crystal structure of a cobalt(III) complex with 3-methylpyridine (B133936) and ethane-1,2-diamine showed a distorted octahedral geometry with the pyridine and chloride ligands in a cis configuration. iucr.org In a dinuclear manganese(II) complex with 4-methylpyridine (B42270), the metal centers are bridged by carboxylate ligands. The detailed structural information obtained from X-ray crystallography is crucial for understanding the reactivity and properties of these complexes.
Table 3: Crystallographic Data for a Related Cobalt(III) Complex
| Compound | Crystal System | Space Group | Key Structural Feature |
| [CoCl(C₆H₇N)(C₂H₈N₂)₂]Cl₂·H₂O | Monoclinic | P2₁/n | Distorted octahedral Co(III) center with cis-disposed 3-methylpyridine and chloride ligands. iucr.org |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying systems with unpaired electrons, such as many transition metal complexes. For paramagnetic complexes of this compound (e.g., with Cu(II) or Ni(I)), EPR spectroscopy can provide valuable information about the electronic structure, the geometry of the metal's coordination sphere, and the nature of the metal-ligand bonding. researchgate.netacs.org
Studies on copper(II) complexes with various nitrogen-containing ligands have demonstrated the sensitivity of EPR parameters (g-values and hyperfine coupling constants) to the coordination environment. researchgate.netmdpi.com For instance, the EPR spectra of copper(II) complexes can distinguish between different geometries such as elongated octahedral, square pyramidal, and trigonal bipyramidal. researchgate.net The technique is also sensitive to subtle distortions from ideal geometries. cardiff.ac.uk
In the context of this compound complexes, EPR could be used to probe the coordination of the different nitrogen atoms to the metal center and to study dynamic processes in solution. rsc.org
Table 4: Representative EPR Spectral Parameters for Copper(II) Complexes with Nitrogen Donor Ligands
| Complex Geometry | Typical g-value Relationship | Ground State |
| Elongated Octahedral | g∥ > g⊥ > 2.0 | d(x²-y²) |
| Trigonal Bipyramidal | g⊥ > g∥ ≈ 2.0 | d(z²) |
| Intermediate (Square Pyramidal/Trigonal Bipyramidal) | Three distinct g-values | Combination of d(x²-y²) and d(z²) |
Note: This table provides a general guide; actual values can vary depending on the specific ligand and metal environment.
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.
Studies on related nickel(II) diamine complexes have shown that the thermal decomposition pathways can be complex, involving the sequential loss of ligands and counter-ions, ultimately leading to the formation of metal oxides. researchgate.net The thermal stability of such complexes can be influenced by factors such as the nature of the metal ion, the ligands, and the crystal lattice interactions. bohrium.com
Table 5: Thermal Decomposition Data for a Related Nickel(II) Complex
| Complex | Temperature Range (°C) | Mass Loss (%) | Assignment |
| Nickel(II) diamine pyrazole (B372694) complex | 100-200 | Varies | Loss of water/solvent molecules |
| 200-400 | Varies | Decomposition of organic ligand | |
| >400 | V- | Formation of metal oxide |
Note: The specific temperature ranges and mass losses are highly dependent on the specific complex and experimental conditions. researchgate.net
Q & A
Q. What are the standard synthetic routes for N4-methylpyridine-3,4-diamine, and how are they optimized for yield?
The synthesis typically involves regioselective alkylation or reductive amination. For example, N4-Benzylpyridine-3,4-diamine (5) was synthesized with a 90% yield via catalytic hydrogenation of N-Benzyl-3-nitropyridin-4-amine (10) using ethanol as the solvent and palladium on carbon (Pd/C) as the catalyst. Recrystallization from ethanol ensures purity . Optimization strategies include solvent selection (polar aprotic solvents for nitro-group reduction), catalyst loading (e.g., 5–10% Pd/C), and temperature control (room temperature for hydrogenation).
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on IR spectroscopy (to identify NH₂ and C-N stretches) and ¹H NMR (to resolve aromatic protons and methyl/benzyl substituents). For N3-(4-Nitrobenzyl)pyridine-3,4-diamine (4f) , IR peaks at 3300–3400 cm⁻¹ (NH₂) and ¹H NMR signals at δ 7.8–8.2 ppm (aromatic protons) were critical. Molecular formulas are verified via high-resolution mass spectrometry (HRMS) or elemental analysis .
Q. What purification techniques are recommended for isolating this compound derivatives?
Recrystallization from ethanol or methanol is preferred for removing unreacted precursors. For example, N4-Benzylpyridine-3,4-diamine (5) was purified by recrystallization from ethanol, achieving a melting point of 102–103°C . Column chromatography (silica gel, ethyl acetate/hexane eluent) is used for complex mixtures.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions in NMR or IR data often arise from regiochemical ambiguity (e.g., distinguishing N3 vs. N4 substitution). Use regioselective synthesis (e.g., protecting group strategies) to isolate isomers. For instance, N3-(4-Nitrobenzyl)pyridine-3,4-diamine (4f) was unambiguously assigned via selective benzylation at the N4 position, confirmed by comparing experimental and simulated NMR spectra . Cross-validation with X-ray crystallography or 2D NMR (COSY, HSQC) is recommended.
Q. What methods are effective in optimizing reaction conditions for synthesizing derivatives with high regioselectivity?
- Solvent effects : Ethanol enhances solubility of nitro intermediates, while DMF improves reaction rates for SNAr substitutions.
- Catalyst choice : Pd/C for nitro-group reduction; acid/base catalysts (e.g., glacial acetic acid) for condensation reactions, as seen in the synthesis of quinazoline-diamine derivatives .
- Temperature : Reflux conditions (e.g., 80°C in ethanol) promote complete conversion in 4–6 hours .
Q. How can structure-activity relationships (SARs) guide the design of biologically active this compound derivatives?
SAR studies focus on substituent effects at the pyridine ring and N4 position. For example, N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) , a VCP/p97 inhibitor, highlights the importance of bulky aromatic groups for target binding . Researchers can modify the methyl group at N4 to ethyl or benzyl and assess inhibitory activity via enzyme assays (e.g., proteasome inhibition) or cellular viability tests.
Q. What advanced analytical methods validate the purity and stability of this compound under experimental conditions?
- HRMS : Confirms molecular ion peaks (e.g., C₁₂H₁₂N₄O₂ for 4f with m/z 260.0922 ).
- ¹³C NMR : Assigns carbonyl and quaternary carbon signals (e.g., δ 149.7 ppm for aromatic carbons in morpholine derivatives ).
- Stability testing : Monitor degradation via HPLC under varying pH, temperature, and light exposure.
Methodological Guidance
- Spectral interpretation : Compare experimental NMR shifts with computed spectra (e.g., DFT calculations) or literature data for analogous compounds .
- Reaction monitoring : Use TLC (ethyl acetate/hexane, 1:1) to track intermediates .
- Biological assays : Pair synthetic derivatives with cytotoxicity screens (e.g., MTT assays) and target-specific inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
